molecular formula C6H6F3NO2 B1374133 2-Acetoxy-4,4,4-trifluorobutyronitrile CAS No. 1314914-15-2

2-Acetoxy-4,4,4-trifluorobutyronitrile

Cat. No.: B1374133
CAS No.: 1314914-15-2
M. Wt: 181.11 g/mol
InChI Key: YYQCEAUVNWIQIH-UHFFFAOYSA-N
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Description

2-Acetoxy-4,4,4-trifluorobutyronitrile is a chemical compound with the molecular formula C6H6F3NO2 and a molecular weight of 181.11 g/mol . It is known for its unique structure, which includes an acetoxy group and three fluorine atoms attached to a butyronitrile backbone. This compound is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Acetoxy-4,4,4-trifluorobutyronitrile typically involves the reaction of 4,4,4-trifluorobutyronitrile with acetic anhydride in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize yield and efficiency. The use of automated systems and advanced monitoring techniques ensures consistent quality and minimizes the risk of impurities.

Chemical Reactions Analysis

Types of Reactions

2-Acetoxy-4,4,4-trifluorobutyronitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Nucleophilic reagents like sodium methoxide or sodium ethoxide can be employed for substitution reactions.

Major Products Formed

Scientific Research Applications

2-Acetoxy-4,4,4-trifluorobutyronitrile is utilized in several scientific research fields, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Acetoxy-4,4,4-trifluorobutyronitrile involves its interaction with specific molecular targets and pathways. The acetoxy group and the trifluoromethyl group play crucial roles in its reactivity and interactions. The compound can act as an electrophile or nucleophile, depending on the reaction conditions, and can form covalent bonds with target molecules .

Comparison with Similar Compounds

Similar Compounds

    4,4,4-Trifluorobutyronitrile: Lacks the acetoxy group, making it less reactive in certain reactions.

    2-Acetoxy-3,3,3-trifluoropropionitrile: Similar structure but with a different carbon chain length.

    2-Acetoxy-4,4,4-trifluorobutyrate: Contains an ester group instead of a nitrile group.

Uniqueness

2-Acetoxy-4,4,4-trifluorobutyronitrile is unique due to the presence of both the acetoxy and trifluoromethyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications .

Properties

IUPAC Name

(1-cyano-3,3,3-trifluoropropyl) acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6F3NO2/c1-4(11)12-5(3-10)2-6(7,8)9/h5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYQCEAUVNWIQIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC(CC(F)(F)F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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